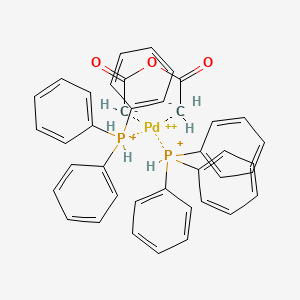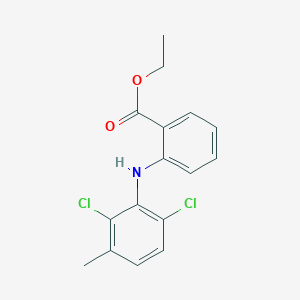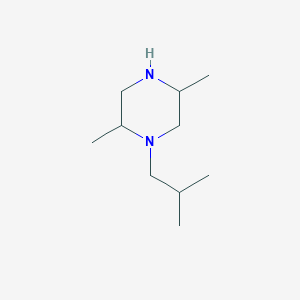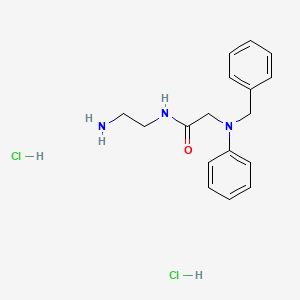
1-Eicosanol, aluminum salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Eicosanol, aluminum salt, is a compound formed by the reaction of 1-Eicosanol with aluminum. . The aluminum salt of 1-Eicosanol is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation of 1-Eicosanol, aluminum salt, involves the reaction of 1-Eicosanol with aluminum compounds. One common method is the reaction of 1-Eicosanol with aluminum chloride in an organic solvent. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of aluminum chloride . The general reaction can be represented as follows:
[ \text{3 C}_20\text{H}_42\text{O} + \text{AlCl}_3 \rightarrow \text{Al(C}_20\text{H}_41\text{O)}_3 + 3 \text{HCl} ]
Industrial production methods may involve the use of aluminum alkoxides or other aluminum compounds to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Eicosanol, aluminum salt, undergoes various chemical reactions, including:
Oxidation: The aluminum salt can be oxidized to form aluminum oxide and other oxidation products.
Reduction: Reduction reactions can convert the aluminum salt back to 1-Eicosanol and aluminum metal.
Substitution: The aluminum salt can undergo substitution reactions with other alcohols or organic compounds to form new aluminum salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents .
Wissenschaftliche Forschungsanwendungen
1-Eicosanol, aluminum salt, has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Eicosanol, aluminum salt, involves its interaction with molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . The aluminum component can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Eicosanol, aluminum salt, can be compared with other similar compounds such as:
1-Octadecanol, aluminum salt: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Docosanol, aluminum salt: Has a longer carbon chain, which may affect its solubility and reactivity.
1-Hexadecanol, aluminum salt: Another long-chain fatty alcohol aluminum salt with distinct properties.
The uniqueness of this compound, lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
67905-31-1 |
|---|---|
Molekularformel |
C60H123AlO3 |
Molekulargewicht |
919.6 g/mol |
IUPAC-Name |
aluminum;icosan-1-olate |
InChI |
InChI=1S/3C20H41O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21;/h3*2-20H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
ILQJMJYHYAFKRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCC[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















